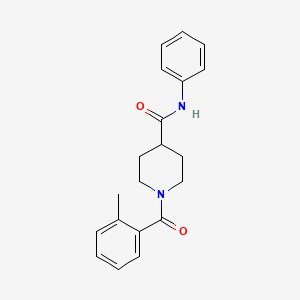
1-(2-methylbenzoyl)-N-phenylpiperidine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-methylbenzoyl)-N-phenylpiperidine-4-carboxamide, also known as MPPCA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in medical research. MPPCA is a piperidine derivative that has been shown to exhibit analgesic and anti-inflammatory properties, making it a promising candidate for the development of new drugs for the treatment of pain and inflammation.
Mechanism of Action
The mechanism of action of 1-(2-methylbenzoyl)-N-phenylpiperidine-4-carboxamide is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes and receptors in the body that are involved in pain and inflammation. 1-(2-methylbenzoyl)-N-phenylpiperidine-4-carboxamide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are enzymes that play a key role in the production of prostaglandins and leukotrienes, respectively. These molecules are known to contribute to the development of pain and inflammation.
Biochemical and Physiological Effects:
1-(2-methylbenzoyl)-N-phenylpiperidine-4-carboxamide has been shown to exhibit analgesic and anti-inflammatory properties in animal models. It has been shown to reduce pain and inflammation in a dose-dependent manner, with higher doses producing greater effects. 1-(2-methylbenzoyl)-N-phenylpiperidine-4-carboxamide has also been shown to reduce the release of pro-inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α), which are known to contribute to the development of pain and inflammation.
Advantages and Limitations for Lab Experiments
One of the major advantages of using 1-(2-methylbenzoyl)-N-phenylpiperidine-4-carboxamide in lab experiments is its high purity level, which ensures that the results obtained are reliable and reproducible. 1-(2-methylbenzoyl)-N-phenylpiperidine-4-carboxamide is also relatively easy to synthesize, making it a cost-effective option for researchers. However, one of the limitations of using 1-(2-methylbenzoyl)-N-phenylpiperidine-4-carboxamide in lab experiments is that its mechanism of action is not fully understood, which makes it difficult to interpret the results obtained.
Future Directions
There are several future directions for the research on 1-(2-methylbenzoyl)-N-phenylpiperidine-4-carboxamide. One potential area of research is the development of new drugs based on the structure of 1-(2-methylbenzoyl)-N-phenylpiperidine-4-carboxamide that exhibit improved analgesic and anti-inflammatory properties. Another area of research is the investigation of the mechanism of action of 1-(2-methylbenzoyl)-N-phenylpiperidine-4-carboxamide, which could provide insight into the development of new drugs for the treatment of pain and inflammation. Additionally, further research could be conducted to investigate the potential use of 1-(2-methylbenzoyl)-N-phenylpiperidine-4-carboxamide in the treatment of opioid addiction.
Synthesis Methods
The synthesis of 1-(2-methylbenzoyl)-N-phenylpiperidine-4-carboxamide involves the reaction of 2-methylbenzoyl chloride with N-phenylpiperidine-4-carboxamide in the presence of a base such as triethylamine. The reaction yields 1-(2-methylbenzoyl)-N-phenylpiperidine-4-carboxamide as a white crystalline solid with a high purity level.
Scientific Research Applications
1-(2-methylbenzoyl)-N-phenylpiperidine-4-carboxamide has been extensively studied for its potential applications in medical research. It has been shown to exhibit analgesic and anti-inflammatory properties, making it a promising candidate for the development of new drugs for the treatment of pain and inflammation. 1-(2-methylbenzoyl)-N-phenylpiperidine-4-carboxamide has also been studied for its potential use in the treatment of opioid addiction, as it has been shown to reduce the withdrawal symptoms associated with opioid addiction.
properties
IUPAC Name |
1-(2-methylbenzoyl)-N-phenylpiperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O2/c1-15-7-5-6-10-18(15)20(24)22-13-11-16(12-14-22)19(23)21-17-8-3-2-4-9-17/h2-10,16H,11-14H2,1H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSPGRDZWKSUDIV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)N2CCC(CC2)C(=O)NC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-methylbenzoyl)-N-phenylpiperidine-4-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

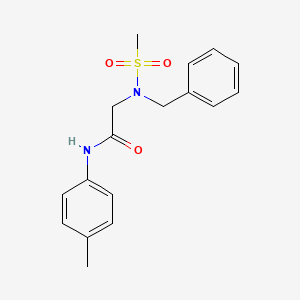
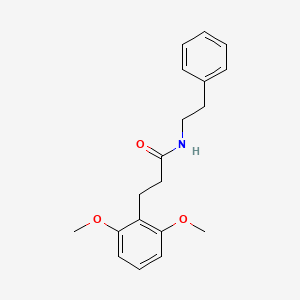
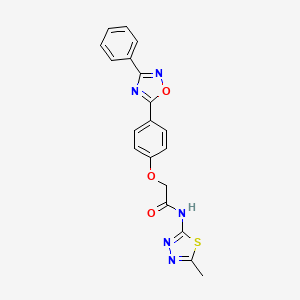


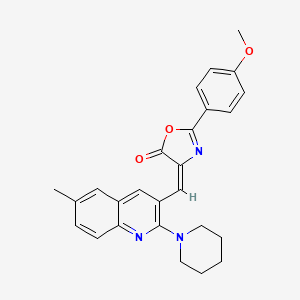
![N-(butan-2-yl)-4-[2-(4-methylpiperazin-1-yl)-2-oxoethoxy]benzene-1-sulfonamide](/img/structure/B7694891.png)


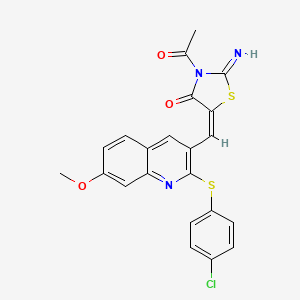
![N-(1-butyl-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)cyclohexanecarboxamide](/img/structure/B7694923.png)
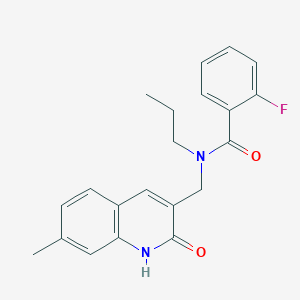
![N-(1-ethyl-8-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)pivalamide](/img/structure/B7694938.png)
